molecular formula C14H23NNa2O17S2 B15093292 N-Acetyllactosamine 6,6'-Disulfate Disodium Salt

N-Acetyllactosamine 6,6'-Disulfate Disodium Salt

Cat. No.: B15093292
M. Wt: 587.4 g/mol
InChI Key: WNRBKGCBRFNJMG-UHFFFAOYSA-L
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Description

N-Acetyllactosamine 6,6’-Disulfate Disodium Salt is a sulfated derivative of N-Acetyllactosamine, a disaccharide composed of galactose and N-acetylglucosamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyllactosamine 6,6’-Disulfate Disodium Salt typically involves the sulfation of N-Acetyllactosamine. The process begins with the preparation of N-Acetyllactosamine, which is then subjected to sulfation using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure selective sulfation at the 6 and 6’ positions of the disaccharide .

Industrial Production Methods

Industrial production of N-Acetyllactosamine 6,6’-Disulfate Disodium Salt involves large-scale sulfation processes, often utilizing automated reactors to maintain precise control over reaction conditions. The product is then purified through a series of chromatographic techniques to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Acetyllactosamine 6,6’-Disulfate Disodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-Acetyllactosamine 6,6’-Disulfate Disodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyllactosamine 6,6’-Disulfate Disodium Salt involves its interaction with specific glycan-binding proteins, such as lectins and glycosyltransferases. These interactions can modulate various cellular processes, including cell adhesion, signaling, and immune responses. The sulfate groups enhance the binding affinity and specificity of the compound for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyllactosamine 6,6’-Disulfate Disodium Salt is unique due to its dual sulfation, which significantly enhances its binding affinity and specificity for glycan-binding proteins. This makes it a valuable tool in glycobiology and related research fields .

Properties

Molecular Formula

C14H23NNa2O17S2

Molecular Weight

587.4 g/mol

IUPAC Name

disodium;[6-[5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C14H25NO17S2.2Na/c1-4(16)15-7-9(18)12(6(30-13(7)21)3-29-34(25,26)27)32-14-11(20)10(19)8(17)5(31-14)2-28-33(22,23)24;;/h5-14,17-21H,2-3H2,1H3,(H,15,16)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

WNRBKGCBRFNJMG-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C(C(O2)COS(=O)(=O)[O-])O)O)O)O.[Na+].[Na+]

Origin of Product

United States

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